molecular formula C10H9N3O B1604917 Quinoline-2-carbohydrazide CAS No. 5382-44-5

Quinoline-2-carbohydrazide

Cat. No.: B1604917
CAS No.: 5382-44-5
M. Wt: 187.2 g/mol
InChI Key: JTDPJYXDDYUJBS-UHFFFAOYSA-N
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Description

Quinoline-2-carbohydrazide is a chemical compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry this compound is characterized by the presence of a quinoline ring system fused with a carbohydrazide group

Mechanism of Action

Target of Action

Quinoline-2-carbohydrazide has been found to target several bacterial proteins such as glucosamine-6-phosphate synthases, DNA gyrases, keto-acyl ACP reductases, and enoyl ACP reductases . These targets play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial agents.

Mode of Action

It is known that the compound interacts with its targets, leading to changes that inhibit the normal functioning of these proteins . This interaction disrupts the normal biochemical processes of the bacteria, leading to their death or inhibition of growth.

Biochemical Pathways

The biochemical pathways affected by this compound are those associated with the targets it interacts with. For instance, the inhibition of DNA gyrases disrupts DNA replication, while the inhibition of glucosamine-6-phosphate synthases affects the synthesis of bacterial cell walls . The downstream effects of these disruptions include the death of the bacteria or inhibition of their growth.

Pharmacokinetics

Like other quinoline derivatives, it is expected to have good bioavailability .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth or the death of the bacteria. This is achieved through the disruption of essential biochemical processes within the bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as metal ions, can also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-2-carbohydrazide typically involves multiple steps, starting from quinoline derivatives. One common method involves the reaction of 2-quinolinyl chloride with hydrazine to form the intermediate compound, which is then further reacted with carbon disulfide in an alkaline medium to yield this compound . Another approach involves the condensation of quinoline-2-carboxylic acid with hydrazine hydrate under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Quinoline-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve refluxing in solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, hydrazine derivatives, and various substituted quinoline compounds .

Comparison with Similar Compounds

Quinoline-2-carbohydrazide can be compared with other similar compounds, such as quinoline-2-carboxylic acid and quinoline-2-carboxamide. While all these compounds share the quinoline core structure, this compound is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity . Similar compounds include:

Properties

IUPAC Name

quinoline-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-13-10(14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDPJYXDDYUJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289163
Record name Quinoline-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5382-44-5
Record name 2-Quinolinecarboxylic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5382-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 59489
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5382-44-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl quinoline-2-carboxylate 3.2 (10.1 g, 0.054 mol) was dissolved in 50 mL of ethanol and hydrazine hydrate (8.1 g, 0.16 mol) was added. The mixture was heated to reflux for 1 h and cooled down to RT at which point a precipitate formed. The mixture was concentrated to approximately ⅓ of the volume and the precipitate was filtered off, washed with small volumes of ethanol to afford intermediate 2a solvated by ½ equivalent of ethanol. Yield 10 g (99%). 1HNMR (DMSO-d6): δ: 9.95 ppm (s, 1H), 8.55 (d, 1H), 8.1 ppm (d, 2H), 8.05 ppm (d, 1H), 8.85 ppm (t, 1H), 7.65 ppm (t, 1H), 4.6 ppm (s, 2H), 4.3 ppm (t, 0.5H), 4.4 ppm (q, 1H), 1.05 ppm (q, 1.5H).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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